molecular formula C11H16N6O2S B6442114 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine CAS No. 2549040-41-5

6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine

Cat. No. B6442114
CAS RN: 2549040-41-5
M. Wt: 296.35 g/mol
InChI Key: FZTSUYULALKOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine” is also known as GDC-0941 or Pictilisib . It is a highly potent and selective class I PI3K kinase inhibitor . Its IC50 values for PI3K p110 α, β, δ, and γ isoforms are 3nM, 33nM, 3nM, 75nM, and for DNA-PK and mTOR are 1230nM and 580nM . It has been in multiple phase I/II clinical trials targeting several advanced or metastatic solid tumors .


Synthesis Analysis

The synthesis of GDC-0941 involves the preparation and evaluation of a series of thieno[3,2-d]pyrimidine derivatives as inhibitors of PI3 kinase p110alpha . The detailed synthesis process is described in the referenced paper .


Molecular Structure Analysis

The molecular structure of GDC-0941 is complex, with a molecular formula of C23H27N7O3S2 and a molecular weight of 513.64 . It contains a methanesulfonylpiperazin group attached to a methylpurine base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GDC-0941 are complex and involve multiple steps . The detailed chemical reactions are described in the referenced paper .

Mechanism of Action

Target of Action

The primary target of the compound “6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine” is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell cycle progression, survival, and growth . This pathway is often deregulated in various types of tumors, making PI3K an important target in cancer treatment .

Mode of Action

The compound acts as a potent, selective, and orally bioavailable inhibitor of PI3K . It binds to the PI3K enzyme, inhibiting its activity and thus disrupting the PI3K/Akt signaling pathway . This disruption can lead to the inhibition of cell growth and proliferation, inducing apoptosis in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a protein kinase that promotes cell survival and growth . The downstream effects of this inhibition can include reduced cell proliferation, increased cell death, and potentially, the shrinkage of tumors .

Pharmacokinetics

It has been described as an orally bioavailable inhibitor of pi3k , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to a decrease in cell survival and growth, promoting apoptosis in cancer cells . In the context of cancer treatment, these effects could potentially result in the reduction or elimination of tumors .

Advantages and Limitations for Lab Experiments

The use of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine in laboratory experiments has several advantages. The compound is relatively stable and can be stored for long periods of time. Additionally, this compound is relatively easy to synthesize and can be used as a starting material for a wide range of reactions. Furthermore, this compound is relatively safe to handle and can be used in a wide range of laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, this compound is relatively reactive and may react with other compounds in the reaction mixture, resulting in the formation of unwanted byproducts. Furthermore, this compound is relatively toxic and should be handled with caution.

Future Directions

The potential future directions of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine include the development of novel drugs and therapeutic agents, the development of peptide derivatives, and the development of small molecules. Additionally, this compound could be used in the synthesis of nucleoside analogues, which could be used as antiviral drugs. Furthermore, this compound could be used in the development of new compounds with anti-inflammatory, analgesic, anti-cancer, and anti-viral properties. Finally, this compound could be used in the development of novel catalysts for organic synthesis.

Synthesis Methods

6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine can be synthesized using several different methods, including the reaction of piperazine and 4-methanesulfonyl chloride in an aqueous medium, followed by hydrolysis of the product. This method yields a high purity product that can be used for further studies. Other methods of synthesis include the reaction of 4-methanesulfonyl chloride with piperazine in an aqueous medium, followed by reaction of the product with methanesulfonic anhydride. This method yields a higher yield and is more cost-effective than the first method.

Scientific Research Applications

6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine has been studied for its potential use in medicinal chemistry, organic synthesis, and laboratory experiments. The compound has been shown to have a wide range of applications, including the synthesis of novel drugs, the synthesis of peptide derivatives, and the synthesis of heterocyclic compounds. Additionally, this compound has been studied for its potential use in the synthesis of nucleoside analogues, which could be used as antiviral drugs. Furthermore, this compound has been studied for its potential use in the synthesis of small molecules, which could be used as therapeutic agents.

Safety and Hazards

As with any chemical compound, GDC-0941 should be handled with care. The safety data sheet for a similar compound, 2-(4-methanesulfonylpiperazin-1-yl)propanamide, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

9-methyl-6-(4-methylsulfonylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-15-8-14-9-10(15)12-7-13-11(9)16-3-5-17(6-4-16)20(2,18)19/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTSUYULALKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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